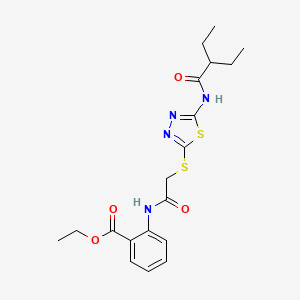
Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a unique structure incorporating a thiadiazole ring, an ethylbutanamido group, and an acetamido benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole ring The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the amide groups or other reducible moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups into the aromatic ring or the thiadiazole ring.
Scientific Research Applications
Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The thiadiazole ring and amide groups are likely key contributors to its activity, enabling binding to target sites and influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{N-[2-(2-ethylbutanamido)ethyl]acetamido}benzoate
- Ethyl 2-{[3-(2-ethylbutanamido)benzene]amido}benzoate
Uniqueness
Ethyl 2-(2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties
Properties
CAS No. |
920460-12-4 |
|---|---|
Molecular Formula |
C19H24N4O4S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H24N4O4S2/c1-4-12(5-2)16(25)21-18-22-23-19(29-18)28-11-15(24)20-14-10-8-7-9-13(14)17(26)27-6-3/h7-10,12H,4-6,11H2,1-3H3,(H,20,24)(H,21,22,25) |
InChI Key |
RDXNAOPKZBNFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


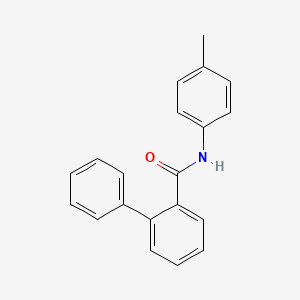
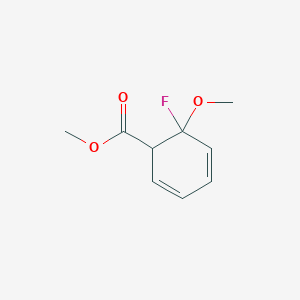
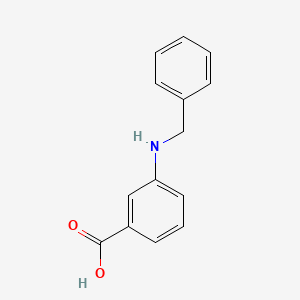
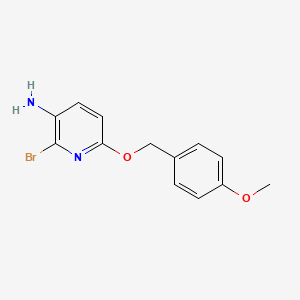
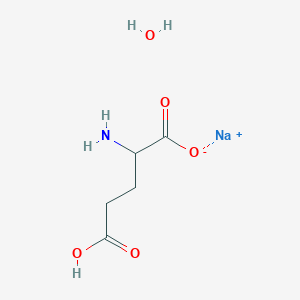
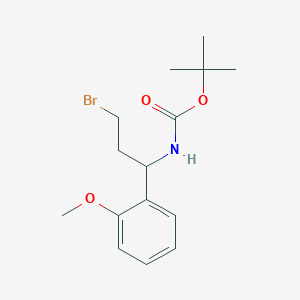
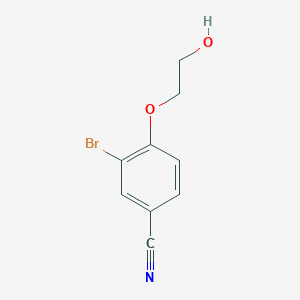
![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)
![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)

amine](/img/structure/B14119982.png)
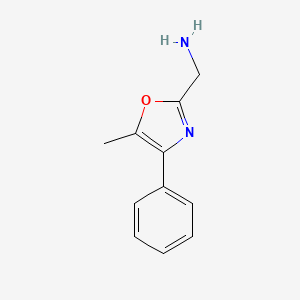
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
